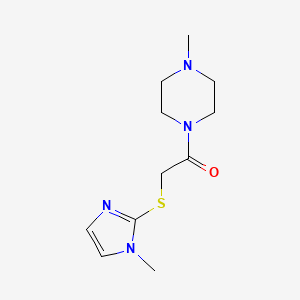![molecular formula C16H22N2O2S B7498528 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is a synthetic compound that belongs to the class of amides. It is commonly known as MPHP-2201 and is used for scientific research purposes. This compound is a potent agonist of the cannabinoid receptors and has been used in various studies to investigate the mechanism of action of these receptors.
Mecanismo De Acción
MPHP-2201 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the activation of various downstream signaling pathways. The activation of these receptors leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects
MPHP-2201 has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. MPHP-2201 has also been shown to modulate the activity of various ion channels and receptors. In addition, MPHP-2201 has been shown to have an effect on pain, appetite, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP-2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate the mechanism of action of these receptors. MPHP-2201 is also relatively easy to synthesize and can be obtained in large quantities. However, the use of MPHP-2201 in lab experiments is limited by its potency and selectivity. It has been shown to have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of MPHP-2201. One direction is the investigation of the effects of MPHP-2201 on the endocannabinoid system in different disease states. Another direction is the investigation of the role of MPHP-2201 in the regulation of pain, appetite, and mood. Finally, the development of more selective agonists of the CB1 and CB2 receptors could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of MPHP-2201 is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form 2-(4-methylpiperidin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with thiourea to form 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
MPHP-2201 has been extensively used in scientific research to investigate the mechanism of action of the cannabinoid receptors. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of these receptors on various physiological processes. MPHP-2201 has also been used to investigate the role of the endocannabinoid system in the regulation of pain, appetite, and mood.
Propiedades
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-13-7-9-18(10-8-13)16(20)12-21-11-15(19)17-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXYTYBKRFCIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)


![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
